1,4-Difluoro-2-isopropylbenzene

Description

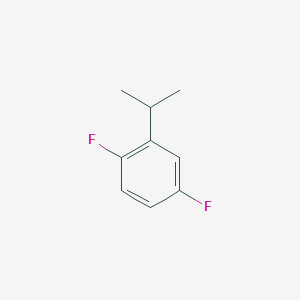

1,4-Difluoro-2-isopropylbenzene is a fluorinated aromatic hydrocarbon featuring two fluorine atoms at the para positions (1 and 4) of the benzene ring and an isopropyl group at the ortho position (2). This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing nature of fluorine substituents and the steric bulk of the isopropyl group. Fluorine atoms enhance thermal stability and lipophilicity, while the isopropyl group influences regioselectivity in substitution reactions.

Properties

Molecular Formula |

C9H10F2 |

|---|---|

Molecular Weight |

156.17 g/mol |

IUPAC Name |

1,4-difluoro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10F2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |

InChI Key |

MXPSJOUWGDSBPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of 1,4-difluorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of isopropyl ketone or carboxylic acid derivatives.

Reduction: Formation of alkylated benzene derivatives.

Scientific Research Applications

1,4-Difluoro-2-isopropylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-difluoro-2-isopropylbenzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The isopropyl group influences the compound’s steric and electronic properties, affecting its overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorinated benzene derivatives are highly sensitive to substituent positions. For example:

- 1,3-Difluoro-5-isopropylbenzene: Symmetrical substitution may reduce steric hindrance, enhancing solubility in nonpolar solvents.

No direct experimental data for these comparisons are available in the provided sources, but theoretical insights suggest that para-fluorine substituents deactivate the ring more uniformly than meta positions, directing incoming electrophiles to specific sites .

Functional Group Comparisons

1,4-Difluoro-2-methylbenzene

- The methyl group is less sterically demanding than isopropyl, leading to faster reaction kinetics in substitution reactions.

- Lower molecular weight reduces boiling point compared to 1,4-difluoro-2-isopropylbenzene.

1,4-Dibromo-2,3-difluorobenzene (from )

- Bromine atoms increase molecular weight and polarizability, enhancing halogen-bonding interactions.

- Safety data indicate stringent handling requirements (e.g., use in authorized facilities, research-only validation) due to higher toxicity compared to non-brominated analogues .

Gemcitabine (2',2'-Difluorodeoxycytidine, dFdC) (from –3)

- Fluorine atoms in dFdC enhance metabolic stability and DNA polymerase inhibition, contrasting with the inert role of fluorine in this compound.

- dFdC’s cytotoxicity is linked to prolonged intracellular retention of its triphosphate form, a property unrelated to the benzene derivative’s applications .

Data Table: Comparative Properties (Theoretical)

| Property | This compound | 1,4-Difluoro-2-methylbenzene | 1,4-Dibromo-2,3-difluorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~174.2 (estimated) | ~142.1 | ~271.9 |

| Boiling Point (°C) | ~200–220 (estimated) | ~180–190 | >250 |

| Solubility | Low in water, high in organics | Moderate in organics | Very low in water |

| Hazard Profile | Moderate | Moderate | High |

Note: Experimental data are scarce in the provided evidence; values are inferred from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.